molecular formula C17H18N2O3 B4760585 N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Cat. No. B4760585
M. Wt: 298.34 g/mol
InChI Key: FRYWICJQJSMVFN-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs). It is a small molecule compound that has shown potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Future Directions

The future directions for “N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide” could involve further exploration of its potential biological activities, its synthesis methods, and its physical and chemical properties. This could lead to the development of new compounds with potential applications in various fields such as pharmaceuticals, dyes, and more .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in the target’s function . This interaction could lead to a cascade of biochemical reactions, resulting in the observed biological effects.

Biochemical Pathways

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of related compounds , it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(18-17(21)13-6-4-3-5-7-13)16(20)19-14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYWICJQJSMVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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